
1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- is a compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. The presence of nitro groups and an allyl group in its structure makes it a compound of interest for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- can be achieved through several methods. One common method involves the nitration of 1H-1,2,4-triazole derivatives. The process typically starts with the preparation of potassium 3,5-dinitro-1,2,4-triazolate from commercially available 3,5-diamino-4H-1,2,4-triazole using sodium nitrite and sulfuric acid . The compound is then purified by sublimation in vacuo at 110°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis from 2-cyanoguanidine and hydrazine hydrate without isolation and purification of the 3,5-diamino-4H-1,2,4-triazole intermediate can result in the formation of azidotriazole impurities . This method highlights the importance of controlling reaction conditions to obtain a pure product.
Análisis De Reacciones Químicas
Types of Reactions
1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as hydrogen gas in the presence of a catalyst for reduction reactions.
Substitution reagents: Such as halogens or other electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of 3,5-diamino-1-(2-propenyl)-1H-1,2,4-triazole .
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of high-energy materials and explosives due to its energetic properties.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- involves its interaction with molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- include:
1H-1,2,4-Triazole: The parent compound with a simpler structure.
3,5-Dinitro-1H-1,2,4-triazole: Lacks the allyl group but has similar nitro groups.
1-Methyl-3,5-dinitro-1H-1,2,4-triazole: A methylated derivative with similar energetic properties.
Uniqueness
The uniqueness of 1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- lies in its combination of nitro groups and an allyl group. This combination imparts unique chemical properties, making it suitable for specific applications in chemistry, biology, and industry .
Propiedades
Número CAS |
54753-13-8 |
|---|---|
Fórmula molecular |
C5H5N5O4 |
Peso molecular |
199.12 g/mol |
Nombre IUPAC |
3,5-dinitro-1-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C5H5N5O4/c1-2-3-8-5(10(13)14)6-4(7-8)9(11)12/h2H,1,3H2 |
Clave InChI |
QYGABHAERYLQED-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


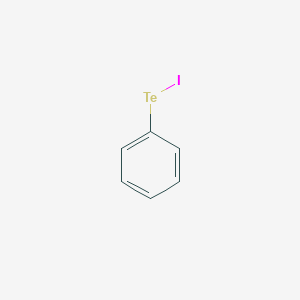

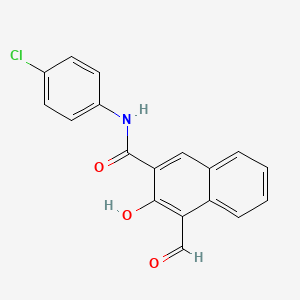
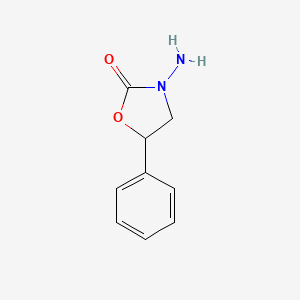

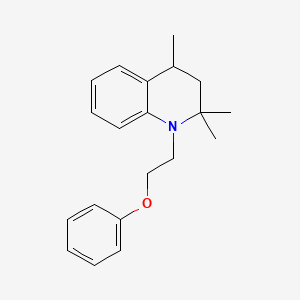
![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
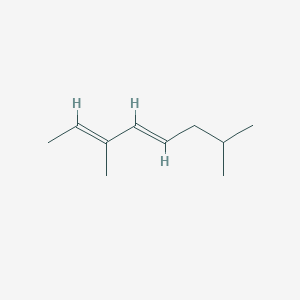

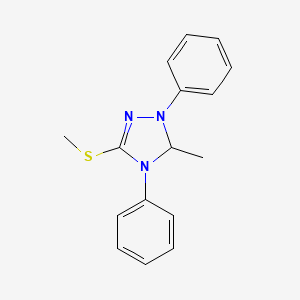
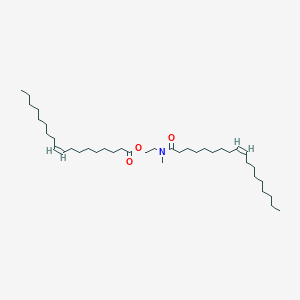
![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)

![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
